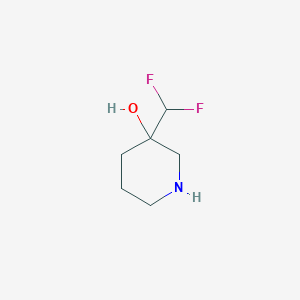
3-(Difluoromethyl)piperidin-3-ol
Descripción general
Descripción
3-(Difluoromethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C6H11F2NO and its molecular weight is 151.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Difluoromethyl)piperidin-3-ol is a chemical compound featuring a difluoromethyl group attached to a piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The unique structural attributes of this compound suggest that it may influence various biological pathways, making it a valuable candidate for further research.
- Molecular Formula : C7H10F2N1O
- Molecular Weight : Approximately 187.62 g/mol
- Appearance : Typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Hydroxyl Group : Facilitates hydrogen bonding and enhances the compound's reactivity.
- Difluoromethyl Group : Improves metabolic stability and influences binding affinity to biological targets, such as neurotransmitter receptors .
Biological Activity and Therapeutic Potential
Research indicates that derivatives of piperidine, including this compound, exhibit diverse biological activities, particularly in the context of neurological disorders. The compound may act as an antagonist for NMDA receptors, suggesting potential therapeutic effects in treating conditions like depression and anxiety disorders.
Potential Applications
- Neuroprotective Effects : Modulation of neurotransmitter systems could lead to protective effects against neurodegenerative diseases.
- Drug Development : As a building block in medicinal chemistry, it can be used to synthesize analogs with enhanced pharmacological profiles.
- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in various biological processes .
Case Studies and Research Findings
Several studies have explored the implications of this compound in drug discovery:
Structure-Activity Relationship (SAR)
The unique structural features of this compound allow for extensive modifications, leading to a variety of analogs. This flexibility facilitates the exploration of SAR, which is crucial in determining how structural changes affect biological activity.
Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring with difluoromethyl and hydroxyl groups | Potential NMDA receptor antagonist |
| 4-(Difluoromethyl)piperidin-4-ol | Similar difluoromethyl group but at different position | Varies; specific activities not well-documented |
Propiedades
IUPAC Name |
3-(difluoromethyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-5(8)6(10)2-1-3-9-4-6/h5,9-10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTKXROZFAJDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















